N'-(4-bromobenzylidene)-2,5-dihydroxybenzohydrazide
Overview
Description
N'-(4-bromobenzylidene)-2,5-dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C14H11BrN2O3 and its molecular weight is 335.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.99530 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Interaction with Human Serum Albumin
A study investigated the thermodynamic properties of the site-selective binding of a bromo-hydrazone derivative, N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide (BBH), to human serum albumin (HSA). The research highlighted the stronger ligand properties of BBH compared to its unsubstituted analogue, indicating a more stable complex formation with HSA. This interaction was mainly driven by enthalpy, with hydrogen bonding and van der Waals force playing significant roles (Tong et al., 2015).
Molecular Docking and Biological Activities
Another study focused on the synthesis and characterization of (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide, detailing its properties through spectroscopic analysis and molecular docking. The compound showed potential biological activity, with molecular docking identifying hydrogen bond lengths and binding energy with antifungal proteins. This study illustrates the compound's relevance in understanding interactions at the molecular level and its potential antimicrobial applications (Raja et al., 2017).
Antimicrobial and Antioxidant Activities
Research on hydrazones based on hydrazides of o- and p-hydroxybenzoic acids, including N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide, showed significant biological activity towards various enzymes and demonstrated antimicrobial and antioxidant properties. These findings suggest the compound's potential in developing new antimicrobial and antioxidant agents, contributing to healthcare and pharmaceutical research (Nurkenov et al., 2017).
Corrosion Inhibition
A study on Schiff bases, including 4-(4-bromophenyl)-N'-(4-methoxybenzylidene)thiazole-2-carbohydrazide, explored their potential as corrosion inhibitors for steel in acid media. This research provides insights into the application of such compounds in industrial and engineering contexts, highlighting their significance in material science and corrosion prevention (Obot et al., 2016).
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2,5-dihydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-3-1-9(2-4-10)8-16-17-14(20)12-7-11(18)5-6-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKTYJCCAGMEDO-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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